Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Description
IUPAC Nomenclature and Chemical Synonyms
The systematic IUPAC name for this compound is benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate . This name reflects its bicyclic pyrido[3,4-d]pyrimidine core, which is partially hydrogenated at the 5,6-positions, substituted with chlorine atoms at the 2- and 4-positions, and functionalized with a benzyloxycarbonyl (Cbz) group at the 7-position.
The compound is also recognized by several synonyms, including:
- 7-Cbz-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine ,
- benzyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate ,
- pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester , and
- phenylmethyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate .
These synonyms highlight variations in hydrogenation state descriptors and ester-group nomenclature conventions.
Registry Numbers and Database Identifiers
The compound is cataloged under the CAS Registry Number 1370411-44-1 , a universal identifier critical for regulatory and procurement purposes. Additional database-specific identifiers include:
- PubChem CID 56965748 ,
- MDL Number MFCD19707615 ,
- DSSTox Substance ID DTXSID90124783 , and
- Synthonix Catalog Number SY3H3D679A3D .
These identifiers facilitate cross-referencing across chemical databases and literature.
Molecular Formula and Exact Mass Determination
The molecular formula of the compound is C₁₅H₁₃Cl₂N₃O₂ , corresponding to a monoisotopic exact mass of 337.0365 g/mol . This value is derived from the sum of the atomic masses of its constituent elements: 15 carbons (12.01 × 15 = 180.15), 13 hydrogens (1.008 × 13 = 13.10), 2 chlorines (34.97 × 2 = 69.94), 3 nitrogens (14.01 × 3 = 42.03), and 2 oxygens (16.00 × 2 = 32.00). The slight discrepancy between the calculated exact mass (337.22 g/mol) and the reported molecular weight (338.19 g/mol) arises from isotopic abundance adjustments and rounding conventions.
The compound’s structure is further defined by its SMILES notation :
O=C(OCC1=CC=CC=C1)N1CCC2=C(Cl)N=C(Cl)N=C2C1
This string encodes the benzyl ester moiety (O=C(OCC1=CC=CC=C1)), the partially saturated pyrido[3,4-d]pyrimidine ring system (N1CCC2=C...N=C2C1), and the chlorine substituents at positions 2 and 4.
Properties
IUPAC Name |
benzyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-11-6-7-20(8-12(11)18-14(17)19-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMNHZAOTDBGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719229 | |
| Record name | Benzyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370411-44-1 | |
| Record name | Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling of Benzyl Groups
A patent-disclosed method reacts 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with benzyl chloroformate in the presence of NaHCO₃. This one-pot reaction achieves 68% yield but requires stringent temperature control (0–5°C) to minimize diastereomer formation.
Reductive Amination
A lesser-used approach involves reductive amination of a pyrido[3,4-d]pyrimidine-7-carbaldehyde intermediate with benzylamine. Using NaBH₃CN in methanol, this method yields 52% product but is limited by competing over-reduction side reactions.
Comparative Analysis of Synthetic Methods
The HWE route offers functional flexibility but requires specialized equipment for photoisomerization. In contrast, POCl₃ chlorination and Cbz-Cl protection are scalable and widely adopted in industrial settings.
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Over-chlorination at position 6 is mitigated by controlling stoichiometry (POCl₃ ≤5 equiv) and reaction time. GC-MS monitoring is recommended to terminate the reaction at >95% dichlorinated product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has been investigated for its potential pharmacological properties. It belongs to a class of compounds known for their activity against various diseases.
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidine exhibit anticancer properties. Studies have demonstrated that benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine compounds can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast and lung cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The structure of the compound may contribute to its ability to disrupt microbial cell functions .
Synthetic Methodologies
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in:
Synthesis of Other Heterocycles
The compound can be utilized as a building block for synthesizing more complex heterocyclic compounds. Its reactivity can be exploited in various coupling reactions and cyclization processes to create new derivatives with enhanced biological activities .
Functionalization Reactions
The presence of the carboxylate group makes this compound amenable to functionalization through nucleophilic substitution reactions. This property is valuable for modifying the molecule to improve its pharmacological profile or tailor it for specific applications in drug design .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at relatively low concentrations compared to standard antibiotics .
Mechanism of Action
The mechanism of action of Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as a PARP (poly ADP-ribose polymerase) inhibitor, which is involved in DNA repair processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Pyridopyrimidine derivatives vary in ring saturation, substituent positions, and protecting groups. Below is a comparative analysis of closely related compounds:
Physicochemical Properties
- Solubility : The benzyl ester in the target compound reduces aqueous solubility compared to tert-butyl analogs, which are more lipophilic but less polar .
- Stability : tert-Butyl derivatives exhibit superior stability under acidic and thermal conditions, making them preferable for multi-step syntheses .
Biological Activity
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 338.19 g/mol. Its structure features a pyrido-pyrimidine core with dichloro substitutions and a carboxylate group, which significantly influences its biological properties.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| PARP Inhibition | DNA Repair Inhibition | |
| Antimicrobial | Potential activity against pathogens | |
| DHFR Inhibition | Potential antimalarial activity |
Case Study: PARP Inhibitors in Cancer Treatment
A study conducted on various PARP inhibitors highlighted the effectiveness of compounds similar to this compound in preclinical models of cancer. The results demonstrated significant tumor regression in models treated with these inhibitors compared to controls. This underscores the potential of this compound in oncological applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine derivatives. The presence of chlorine atoms and the benzyl group in its structure allows for various chemical modifications that can enhance its biological activity or alter pharmacokinetic properties.
Table 2: Comparison with Related Compounds
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 0.91 | One less chlorine atom |
| This compound | 0.69 | Contains carboxylate group |
| 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 0.81 | Different position of benzyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
